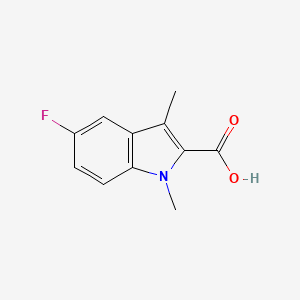
5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a derivative of indole carboxylic acid, which is a compound of interest in various fields of chemistry and medicine. Indole derivatives are known for their biological activities, including anticancer properties. The fluorine atom at the 5-position of the indole ring can significantly alter the chemical and biological properties of the molecule .
Synthesis Analysis
The synthesis of indole carboxylic acid derivatives can be achieved through various methods. A relevant synthesis method for a closely related compound, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, involves the alkaline hydrolysis of 3-(rhodanin-5-yl)-1H-indole-2-carboxylic acids derivatives. This method has been shown to produce compounds with significant antimitotic activity . Another synthesis approach for a different indole derivative, 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1piperazinyl]propyl]-1H-indole dihydrochloride, involves a multi-step reaction starting with [14C] formamidine acetate and dimethylmethoxymalonate, followed by several other reactions to achieve the final product .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The substitution of different functional groups at various positions on the indole ring, such as the addition of a fluorine atom or methyl groups, can significantly influence the electronic distribution and steric hindrance, which in turn affects the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including decarboxylative fluorination, which is a method used to introduce fluorine atoms into the indole ring. This reaction is particularly useful for synthesizing fluorinated indole compounds, which are valuable in medicinal chemistry due to their enhanced metabolic stability and bioavailability . The presence of electron-rich heteroatoms in the indole ring can influence the outcome of such reactions, leading to the formation of monomers or dimers depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the indole ring. For instance, the introduction of a fluorine atom can increase the lipophilicity of the compound, which may affect its solubility in organic solvents and its ability to cross biological membranes . The presence of carboxylic acid groups contributes to the acidity of the compound and can be utilized in fluorometric analyses, as demonstrated by the modified method for analyzing 5-hydroxy-indoleacetic acid . Additionally, the fluorine atom can enhance the sensitivity of detection methods, such as high-performance liquid chromatography with fluorometric detection, which is used for the determination of indole derivatives .
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Indole derivatives have been found to be biologically active compounds used in the treatment of various health disorders, including cancer, microbial infections, and other types of disorders .
- The outcomes of using indole derivatives have been promising, with many showing vital biological properties .
-
Antiviral Research
- Indole derivatives have shown potential as antiviral agents .
- In one study, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and tested for their antiviral properties .
- The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .
-
Preparation of 5-HT6 Receptor Ligands
- 5-HT6 receptor ligands are a class of drugs that target the 5-HT6 receptor, a subtype of the serotonin receptor, which plays a significant role in the biology of depression, anxiety, and schizophrenia .
- The preparation of these ligands involves the use of indole derivatives as reactants .
- The outcomes of this application are the production of potential therapeutic agents for various neurological disorders .
-
Preparation of Tryptophan Dioxygenase Inhibitors
- Tryptophan dioxygenase inhibitors are a class of drugs that inhibit the enzyme tryptophan dioxygenase, which is involved in the metabolism of the amino acid tryptophan .
- Indole derivatives are used as reactants in the preparation of these inhibitors .
- These inhibitors have potential applications as anticancer immunomodulators .
-
Preparation of Antitumor Agents
-
Preparation of Antibacterial Agents
-
Preparation of 5-HT6 Receptor Ligands
- 5-HT6 receptor ligands are a class of drugs that target the 5-HT6 receptor, a subtype of the serotonin receptor, which plays a significant role in the biology of depression, anxiety, and schizophrenia .
- The preparation of these ligands involves the use of indole derivatives as reactants .
- The outcomes of this application are the production of potential therapeutic agents for various neurological disorders .
-
Preparation of Tryptophan Dioxygenase Inhibitors
- Tryptophan dioxygenase inhibitors are a class of drugs that inhibit the enzyme tryptophan dioxygenase, which is involved in the metabolism of the amino acid tryptophan .
- Indole derivatives are used as reactants in the preparation of these inhibitors .
- These inhibitors have potential applications as anticancer immunomodulators .
-
Preparation of Antitumor Agents
-
Preparation of Antibacterial Agents
-
Antiviral Activity
- Indole derivatives, including 5-fluoroindole derivatives, have shown potential as antiviral agents .
- In one study, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .
- These compounds showed potent antiviral activities with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
-
Synthesis of Alkaloids
- Indoles are a significant heterocyclic system in natural products and drugs .
- They play a main role in cell biology and the application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- The investigation of novel methods of synthesis have attracted the attention of the chemical community .
Eigenschaften
IUPAC Name |
5-fluoro-1,3-dimethylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-6-8-5-7(12)3-4-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTGUFFMXLWGPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)F)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649236 |
Source


|
| Record name | 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | |
CAS RN |
854531-33-2 |
Source


|
| Record name | 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

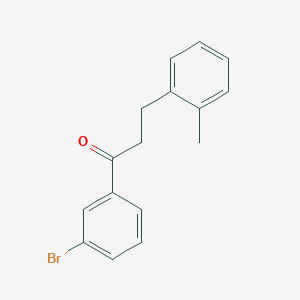



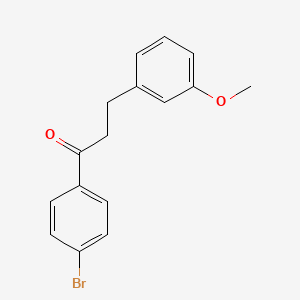
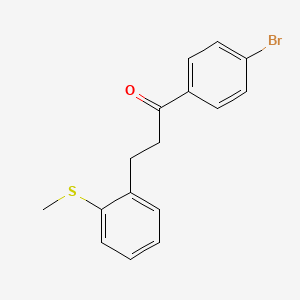

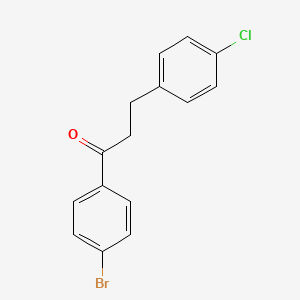
![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)
![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)
![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)
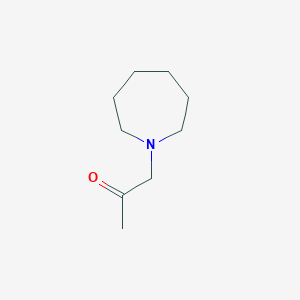
![{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B1292975.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)